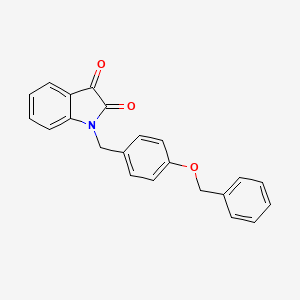

1-(4-(Benzyloxy)benzyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

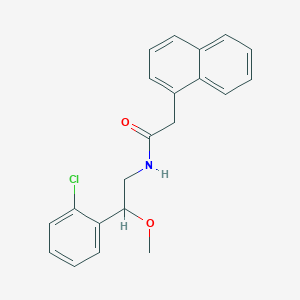

“1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” is a derivative of indolin-2-one . Indolin-2-one, also known as Isatin or 1H-indole-2,3-dione, is a heterocyclic compound of significant importance in medicinal chemistry . It is a synthetically versatile molecule and a precursor for a large number of pharmacologically active compounds .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, including “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione”, involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Molecular Structure Analysis

The molecular structure of “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” includes a triazole ring that makes dihedral angles with the indoline residue and the terminal phenyl group . In the crystal, molecules are linked by C-H⋯N hydrogen bonds into tapes parallel to the b axis .Physical And Chemical Properties Analysis

The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” appears as a yellow solid. It has a melting point of 224–225 °C . The IR (KBr, cm −1) values are: 3007 (CH, arene); 2812 (CH, CH 2); 1719 (C=O); 1597, 1477 (C=C) .科学的研究の応用

Alzheimer’s Disease Treatment

1-(4-(Benzyloxy)benzyl)indoline-2,3-dione: derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a critical factor in the progression of AD .

Antioxidant Activity

In the search for novel bioactive molecules, some derivatives of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione have been tested for their antioxidant properties. However, most compounds showed only weak scavenging activity in DPPH free radical-scavenging assays .

Anticancer Agent Development

Certain derivatives have exhibited strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers. One compound, in particular, demonstrated potent cytotoxicity with IC50 values as low as 0.65 µM, surpassing the efficacy of adriamycin, a positive control. This suggests that these derivatives could be promising for further development as anticancer agents .

Pharmaceutical Synthesis

The N-isoindoline-1,3-dione heterocycles, which include 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione , have significant potential in pharmaceutical synthesis. Their diverse chemical reactivity allows for the creation of various therapeutic agents .

Herbicide Development

These compounds are also being explored for their use in developing herbicides. The reactivity and structural features of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione make it a candidate for creating effective herbicidal formulations .

Dye and Colorant Production

Due to their aromatic nature and the presence of carbonyl groups, derivatives of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione are being studied for their application in the production of dyes and colorants. These compounds can provide a wide range of colors and are useful in various industrial applications .

作用機序

The compounds were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE when tested at the concentration of 100µM . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .

将来の方向性

The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” and its derivatives have shown promising results in the inhibition of AChE, which is currently used clinically to treat Alzheimer’s disease (AD) . Therefore, these compounds could be further developed for potential use in AD treatment. Additionally, some compounds exhibited strong cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

特性

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)23(22(21)25)14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVKHOZXVHITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)

![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)